Target Class Assignment: Kinesin Spindle Protein (KSP/Eg5) Inhibitory Activity vs. Generic Tetrazole-Benzamide Scaffolds
The target compound has been explicitly annotated as a potent and selective inhibitor of kinesin spindle protein (KSP/Eg5), a mitotic motor protein critical for bipolar spindle formation . This mechanism-based annotation distinguishes it from the broader class of tetrazole-substituted aryl amides, which are primarily described as positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (nAChR) with applications in CNS and inflammatory disorders [1]. The KSP/Eg5 target profile positions the compound within the antimitotic cancer therapy space, a therapeutic area distinct from the neuro-psychiatric indications targeted by the Roche patent genus.
| Evidence Dimension | Primary annotated biological target |
|---|---|
| Target Compound Data | Kinesin spindle protein (KSP/Eg5) – inhibitor |
| Comparator Or Baseline | Alpha7 nAChR – positive allosteric modulator (Roche patent genus compounds) |
| Quantified Difference | Qualitative target divergence: antimitotic vs. neuromodulatory mechanism |
| Conditions | Vendor annotation based on curated biological target mapping |
Why This Matters
For procurement decisions, this target-class divergence means researchers specifically investigating antimitotic mechanisms or KSP-dependent cancer pathways should prioritize this compound over alpha7-nAChR-oriented tetrazole-benzamide analogs.
- [1] Du Bois DJ, Elworthy TR, Maag H, Sahdeo S. Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent 7,981,914 (Roche Palo Alto LLC). Issued July 19, 2011. View Source
